N-benzylpiperidine-4-sulfonamide
CAS No.:
Cat. No.: VC14213806
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18N2O2S |
---|---|
Molecular Weight | 254.35 g/mol |
IUPAC Name | N-benzylpiperidine-4-sulfonamide |
Standard InChI | InChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Standard InChI Key | ODTCZZBZLBBAGN-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
N-Benzylpiperidine-4-sulfonamide (molecular formula: ) consists of a six-membered piperidine ring with a sulfonamide group (-SONH) at the 4-position and a benzyl group (-CHCH) attached to the nitrogen atom . The piperidine ring adopts a chair conformation, minimizing steric strain, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Spectroscopic and Physicochemical Data
The compound’s SMILES notation (C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2) and InChIKey (ODTCZZBZLBBAGN-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereochemistry . Predicted collision cross-section (CCS) values for its adducts, such as [M+H] at 155.5 Ų, suggest moderate polarity, aligning with its potential for blood-brain barrier penetration .
Table 1: Key Physicochemical Properties of N-Benzylpiperidine-4-Sulfonamide
Property | Value | Source |
---|---|---|
Molecular Weight | 254.35 g/mol | |
SMILES | C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2 | |
Predicted CCS ([M+H]) | 155.5 Ų | |
Hydrogen Bond Donors | 2 (NH groups) |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-benzylpiperidine-4-sulfonamide typically involves multi-step protocols, leveraging piperidine’s reactivity. One approach begins with the sulfonation of piperidine-4-amine using sulfonyl chlorides, followed by benzylation via nucleophilic substitution . Recent advances in piperidine synthesis, such as iridium-catalyzed hydrogen borrowing reactions, enable stereoselective formation of the piperidine core, which can be adapted for this compound . For example, aza-Prins cyclization of homoallylic amines with aldehydes offers a route to functionalized piperidines, which could be modified to introduce the sulfonamide group .
Functionalization Strategies
The benzyl and sulfonamide groups serve as handles for further derivatization. Electrophilic aromatic substitution on the benzyl ring or sulfonamide alkylation can yield analogs with enhanced bioavailability or target specificity . Computational studies suggest that fluorination of the benzyl group, as seen in related compounds, improves metabolic stability without compromising binding affinity .
Pharmacological Activity and Mechanisms
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. N-Benzylpiperidine-4-sulfonamide’s sulfonamide group mimics para-aminobenzoic acid (PABA), competitively blocking DHPS and impairing nucleotide synthesis in pathogens . Piperidine’s lipophilicity enhances membrane permeability, potentiating activity against Gram-positive bacteria .
Structural Analogs and Comparative Analysis
Sulfonamide-Containing Piperidines
N-Benzyl-p-toluenesulfonamide (PubChem CID: 95801) shares the sulfonamide-benzyl motif but replaces the piperidine ring with a toluene group. This analog exhibits reduced CNS penetration due to higher hydrophobicity, underscoring the piperidine moiety’s role in blood-brain barrier traversal .
Table 2: Comparison of N-Benzylpiperidine-4-Sulfonamide and Key Analogs
Piperidine-Based Therapeutics
Piperidine derivatives like loperamide (antidiarrheal) and donepezil (acetylcholinesterase inhibitor) highlight the scaffold’s therapeutic versatility. N-Benzylpiperidine-4-sulfonamide’s sulfonamide group differentiates it from these drugs, enabling unique target interactions .
Future Directions and Applications
Drug Development
Structural optimization efforts should focus on improving metabolic stability and target affinity. Introducing electron-withdrawing groups to the sulfonamide moiety could reduce off-target effects, while piperidine N-alkylation might enhance CNS bioavailability .
Mechanistic Studies
Elucidating the compound’s interaction with DHPS and viral proteases via X-ray crystallography or cryo-EM will clarify binding modes. Additionally, in vivo efficacy studies in murine infection models are needed to validate preclinical potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume